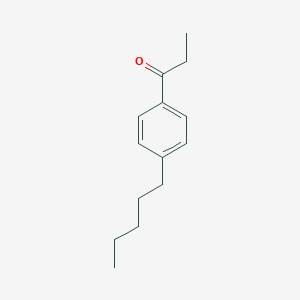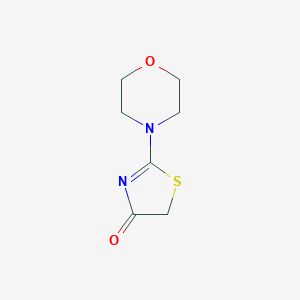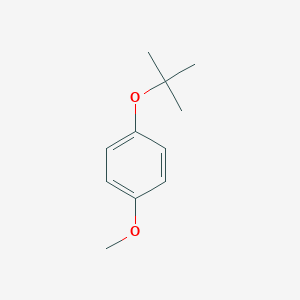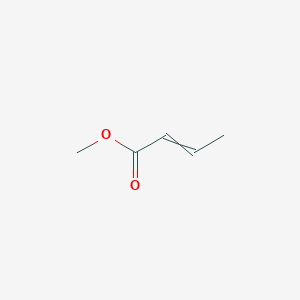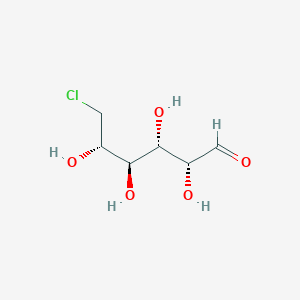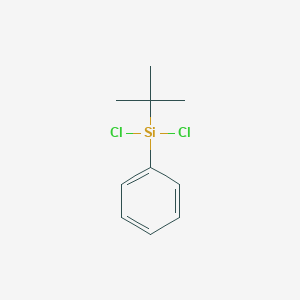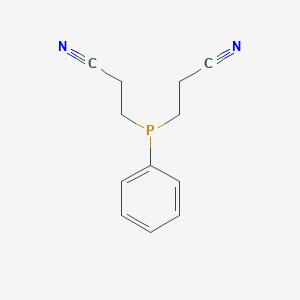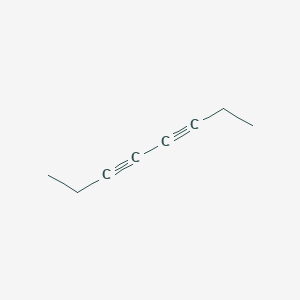
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 16718-42-6 . It has a molecular weight of 222.24 and the linear formula is C12H14O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.32 and a water solubility of 1.13 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
A series of compounds were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showing potential for cytotoxicity and tumor-specificity, as well as inhibiting human carbonic anhydrase isoforms. The derivatives demonstrated interesting cytotoxic activities, important for anti-tumor activity studies (Gul et al., 2016).
Efficient Synthesis of Tetrahydro-1H-indeno[2,1-c]pyridine Derivatives
A study described a method for synthesizing 5-hydroxy-4-aryl-2,5-dihydrofuran-2,3-dicarboxylate derivatives using 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides (Mosslemin et al., 2013).
Palladium-Assisted Formation of Carbon−Carbon Bonds
Research showed the formation of 4,5,6-trimethoxy-2,3-diphenylindenone derivatives via reactions of specific palladium complexes with alkynes (Vicente et al., 1996).
Synthesis of Coumarin Derivatives with Antioxidant and Antihyperglycemic Properties
Compounds synthesized by condensation of specific derivatives with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one showed promising in vitro antioxidant activity and significant antihyperglycemic activity in vivo (Kenchappa et al., 2017).
Indene Dimerization Products
A study on the reaction of 1H-indene under specific conditions revealed products including 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, showcasing potential applications in pyrolysis oils and NMR, MS, and X-ray analysis (Jovanovic et al., 2002).
Decarbonylative Cycloaddition for 2,3-dihydro-1H-inden-1-one Derivatives
A study demonstrated the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I) (Hu et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMAQYXINVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597467 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16718-42-6 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

